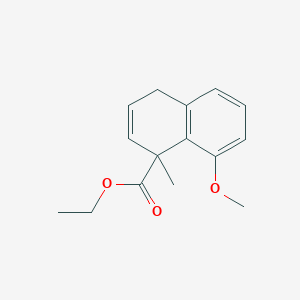
Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol . It is a derivative of naphthalene, characterized by the presence of an ethyl ester group, a methoxy group, and a methyl group on the naphthalene ring.
Preparation Methods
The synthesis of ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate involves several steps. One common method includes the esterification of 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Scientific Research Applications
Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and fragrances.
Mechanism of Action
The mechanism of action of ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate can be compared with similar compounds such as:
Ethyl 1,4-dihydro-8-methoxy-1-methylnaphthalene-1-carboxylate: Similar in structure but may have different functional groups or substituents.
Ethyl 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]: Another naphthalene derivative with different substituents, leading to distinct chemical and biological properties.
Biological Activity
Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate (CAS 3894-18-6) is a compound belonging to the class of methoxy-substituted naphthalene derivatives. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H18O3
- Molecular Weight : 262.3 g/mol
- Synonyms : Ethyl 1,4-dihydro-8-methoxy-1-methylnaphthalene-1-carboxylate
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antiviral Activity : Preliminary studies indicate that compounds with similar structures exhibit antiviral properties. For instance, derivatives of methoxy-substituted naphthalenes have shown effectiveness against hepatitis B virus (HBV) and hepatitis C virus (HCV) by inhibiting viral replication and enzyme activity .
- Antioxidant Properties : Research suggests that the compound may possess antioxidant capabilities, which are critical in mitigating oxidative stress-related damage in cells. Antioxidant activity is often measured using assays such as DPPH and ABTS, where higher radical scavenging activity indicates stronger antioxidant potential .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes crucial for viral replication. For example, methoxy-substituted naphthalenes have been shown to act as potent inhibitors of NS3/4A protease in HCV .
- Radical Scavenging : The compound's structure may facilitate its interaction with free radicals, thereby neutralizing them and preventing cellular damage .
Antiviral Efficacy
A study published in MDPI highlighted the antiviral efficacy of methoxy-substituted naphthalenes against HBV. The research indicated that these compounds could disrupt the assembly of viral capsids and inhibit replication in HepG2.2.15 cells with an effective concentration (EC50) in the nanomolar range .
Antioxidant Activity Assessment
In another study assessing antioxidant properties, this compound exhibited significant radical scavenging activity. The IC50 values obtained through DPPH assays were comparable to established antioxidants, indicating its potential as a natural antioxidant agent .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl 8-methoxy-1-methyl-4H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C15H18O3/c1-4-18-14(16)15(2)10-6-8-11-7-5-9-12(17-3)13(11)15/h5-7,9-10H,4,8H2,1-3H3 |
InChI Key |
ZGRWMRRWBMHJHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C=CCC2=C1C(=CC=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















